molecular formula C11H11NO2S2 B372185 N-methyl-N-phenylthiophene-2-sulfonamide CAS No. 75241-07-5

N-methyl-N-phenylthiophene-2-sulfonamide

Cat. No.: B372185
CAS No.: 75241-07-5
M. Wt: 253.3g/mol
InChI Key: NYDSUQKDOZTFER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-N-phenylthiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene ring substituted at the 2-position with a sulfonamide group, where the nitrogen atom is further substituted with methyl and phenyl groups. This compound belongs to a class of sulfonamides known for their diverse applications in medicinal chemistry and materials science. Sulfonamides are characterized by their sulfonyl (SO₂) bridge, which confers stability and modulates electronic properties. The methyl and phenyl substituents on the nitrogen likely influence steric bulk, electronic effects, and metabolic stability compared to simpler sulfonamides .

Properties

CAS No.

75241-07-5

Molecular Formula

C11H11NO2S2

Molecular Weight

253.3g/mol

IUPAC Name

N-methyl-N-phenylthiophene-2-sulfonamide

InChI

InChI=1S/C11H11NO2S2/c1-12(10-6-3-2-4-7-10)16(13,14)11-8-5-9-15-11/h2-9H,1H3

InChI Key

NYDSUQKDOZTFER-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CS2

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CS2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Effects

N-(4-Chlorophenyl)thiophene-2-sulfonamide (CAS: 39810-52-1)
  • Structure : Differs by replacing the N-methyl and N-phenyl groups with a single 4-chlorophenyl substituent.
  • The absence of a methyl group reduces steric hindrance, which may improve binding to biological targets .
N-(2-Nitrophenyl)thiophene-2-carboxamide
  • Structure : Replaces the sulfonamide group with a carboxamide (CONH₂) and substitutes the nitrogen with a 2-nitrophenyl group.
  • Impact : The nitro group introduces strong electron-withdrawing effects, polarizing the aromatic system. The carboxamide group allows for hydrogen bonding, unlike sulfonamides, which may affect solubility and crystal packing. Dihedral angles between the thiophene and benzene rings (8.5–13.5°) are comparable to sulfonamides, suggesting similar conformational flexibility .
N-Phenethylnaphthalene-2-sulfonamide (CAS: 75115-36-5)
  • Structure : Features a naphthalene ring instead of thiophene and a phenethyl group on the nitrogen.
  • The phenethyl group increases hydrophobicity, which may influence membrane permeability in biological systems .

Physical and Crystallographic Properties

Compound Molecular Weight (g/mol) Melting Point (K) Dihedral Angle (Thiophene-Benzene) Key Interactions
N-Methyl-N-phenylthiophene-2-sulfonamide Not reported Not reported Not reported Likely C–H⋯O/S interactions
N-(4-Chlorophenyl)thiophene-2-sulfonamide 273.76 Not reported Not reported Halogen bonding (Cl)
N-(2-Nitrophenyl)thiophene-2-carboxamide 277.29 397 8.5–13.5° C–H⋯O, C–H⋯S

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.